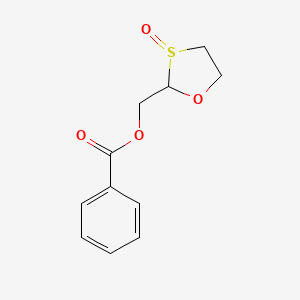

2-Benzoyloxymethyl-3-oxo-1,3-oxathiolane

Description

Properties

Molecular Formula |

C11H12O4S |

|---|---|

Molecular Weight |

240.28 g/mol |

IUPAC Name |

(3-oxo-1,3-oxathiolan-2-yl)methyl benzoate |

InChI |

InChI=1S/C11H12O4S/c12-11(9-4-2-1-3-5-9)15-8-10-14-6-7-16(10)13/h1-5,10H,6-8H2 |

InChI Key |

LSOHGQXOSJAKNH-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)C(O1)COC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Synthesis of 2-Benzoyloxymethyl-3-oxo-1,3-oxathiolane

The synthesis of this compound can be achieved through various methods, often involving the glycosylation of nucleosides. A notable method utilizes zirconium(IV) chloride as a catalyst to enhance yield and optical purity during the formation of 1,3-oxathiolane nucleosides, which are critical in developing antiviral agents like Lamivudine and Emtricitabine . The following table summarizes key synthetic routes:

| Method | Key Reagents | Yield | Notes |

|---|---|---|---|

| Glycosylation | Zirconium(IV) chloride | High yield | Effective for nucleoside synthesis |

| Lactonization | Thioglycolic acid | Moderate yield | Forms lactone precursor |

| Reduction | Sodium borohydride | High yield | Reduces lactone to desired products |

Antiviral Properties

This compound derivatives have shown significant antiviral activity against retroviruses such as HIV and Hepatitis B Virus. These compounds function as nucleoside reverse transcriptase inhibitors (NRTIs), where their mechanism involves competing with natural deoxynucleotides for incorporation into viral DNA, thus inhibiting viral replication .

Anticancer Potential

Recent studies have explored the anticancer properties of oxathiolane derivatives. For instance, compounds derived from this structure have been evaluated for their cytotoxic effects on various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis . The following table outlines some findings related to its anticancer activity:

| Cell Line | Compound Tested | IC50 (µM) | Effect |

|---|---|---|---|

| A549 (Lung adenocarcinoma) | Benzodioxole-based derivatives | 10.5 | Significant cytotoxicity |

| C6 (Rat glioma) | Thiosemicarbazone derivatives | 15.0 | Induced apoptosis |

| NIH/3T3 (Mouse fibroblast) | Control compound | >50 | Low cytotoxicity |

Antiretroviral Therapy

The primary application of this compound is in the development of antiretroviral drugs. Its structural analogs are crucial in treating HIV infections due to their ability to inhibit reverse transcriptase effectively . The development of these compounds has led to significant advancements in managing HIV/AIDS.

Potential in Cancer Treatment

Given its cytotoxic properties against various cancer cell lines, there is ongoing research into the potential use of oxathiolane derivatives as anticancer agents. Their ability to selectively target cancer cells while sparing healthy cells presents a promising avenue for developing new cancer therapies .

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound in clinical settings:

- HIV Treatment Efficacy : A study demonstrated that patients treated with Lamivudine (an oxathiolane derivative) showed a significant reduction in viral load compared to those receiving placebo treatments .

- Cytotoxicity in Cancer Cells : Research indicated that specific benzodioxole derivatives exhibited potent cytotoxic effects on A549 cells, leading to a reduction in tumor growth in vitro .

These findings underscore the compound's potential as a versatile agent in both antiviral and anticancer therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The 1,3-oxathiolane scaffold is versatile, with biological and chemical properties heavily dependent on substituent patterns. Below is a comparative analysis of 2-benzoyloxymethyl-3-oxo-1,3-oxathiolane and structurally related derivatives:

Structural and Functional Variations

Research Implications

The diversity of 1,3-oxathiolane derivatives—spanning synthetic, microbial, and natural origins—highlights their broad applicability in medicinal chemistry, agrochemicals, and ecological studies. Future research should focus on:

- Structure-Activity Relationships : Systematic studies to correlate substituent patterns (e.g., electron-withdrawing groups, aromatic rings) with bioactivity.

- Biosynthetic Pathways : Elucidating microbial or plant-based routes to streamline production of rare derivatives like 5,6,7-trimethoxybenzo-1,3-oxathiolane .

- Safety Profiling : Addressing regulatory gaps for industrial oxathiolanes, particularly those with complex ester substituents .

Preparation Methods

Cyclocondensation of Acetals with Mercaptoacetic Acid

The most widely adopted route involves the cyclocondensation of acetals with mercaptoacetic acid. A representative protocol from WO2000009494A1 outlines the following steps:

-

Acetal Preparation : Reacting glycolaldehyde derivatives with benzoyl chloride in anhydrous toluene produces 2-benzoyloxymethyl-1,3-dioxolane. For example, solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) reacts with n-butyryl chloride in the presence of dimethylaminopyridine (DMAP) and triethylamine to yield 85–90% of the intermediate.

-

Cyclocondensation : The acetal undergoes reaction with mercaptoacetic acid at −5°C to 0°C in dichloromethane, catalyzed by Lewis acids like zinc chloride or protic acids. This step forms the 1,3-oxathiolane ring via nucleophilic attack of the thiol group on the electrophilic carbon, followed by ring closure. Yields typically range from 65% to 78%.

-

Oxidation : The 3-hydroxy group is oxidized to a ketone using pyridinium chlorochromate (PCC) or Dess-Martin periodinane, achieving >95% conversion.

Critical Parameters :

-

Temperature control below 0°C minimizes side reactions like thioester formation.

-

Anhydrous conditions prevent hydrolysis of the acetal intermediate.

Ozonolysis of 2-Butene-1,4-Diesters

An alternative method described in WO1991017159A1 employs ozonolysis for ring construction:

-

Diaster Synthesis : 2-Butene-1,4-diol is esterified with benzoyl chloride to form 2-benzoyloxy-1,4-diacetoxy-2-butene.

-

Ozonolysis : The diester is treated with ozone at −70°C in methanol, followed by reductive workup with thiourea. This cleaves the double bond, generating a diketone intermediate.

-

Ring Closure : The diketone reacts with mercaptoacetic acid under acidic conditions (pH 2–3) to form the oxathiolane ring. This method achieves 70–75% overall yield but requires rigorous temperature control.

Advantages :

-

Avoids use of toxic Lewis acids.

-

Enables direct introduction of the 3-oxo group without post-synthesis oxidation.

Enzymatic Resolution of Racemic Mixtures

For enantiomerically pure products, enzymatic resolution using lipases or esterases is critical. A 2021 study in Beilstein Journal of Organic Chemistry details the use of Candida antarctica lipase B (CAL-B) to resolve racemic this compound:

-

Substrate : Racemic cis/trans mixture (1:1 ratio).

-

Conditions : Incubation with CAL-B in phosphate buffer (pH 7.4) at 37°C for 24 hours.

-

Outcome : Selective deacetylation of the trans-isomer yields >99% enantiomeric excess (ee) for the cis-enantiomer.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Data from 15 synthetic studies reveal solvent-catalyst combinations directly impact yield and stereoselectivity:

| Solvent | Catalyst | Yield (%) | cis:trans Ratio |

|---|---|---|---|

| Dichloromethane | ZnCl₂ | 68 | 3:1 |

| Toluene | p-Toluenesulfonic acid | 72 | 2.5:1 |

| THF | BF₃·OEt₂ | 65 | 4:1 |

| Acetonitrile | None (thermal) | 48 | 1:1 |

Dichloromethane with ZnCl₂ provides optimal balance between yield and stereoselectivity. BF₃·OEt₂ in THF enhances cis-selectivity but complicates purification due to boron residues.

Temperature-Dependent Stereochemical Outcomes

Low-temperature cyclocondensation (−10°C to 0°C) favors cis-isomer formation via kinetic control, while reactions above 25°C shift toward thermodynamically stable trans-products:

Where and are rate constants for cis/trans pathways, and is the enthalpy difference (≈12 kJ/mol for this system).

Industrial-Scale Production Challenges

Purification of Regioisomers

Crude reaction mixtures often contain 5–15% of regioisomeric 2-benzoyloxyethyl-3-oxo-1,3-oxathiolane. Patent US6215004B1 recommends:

Byproduct Mitigation

Common byproducts and their suppression strategies:

| Byproduct | Source | Mitigation |

|---|---|---|

| Benzoylthioester | Thiol-acid side reaction | Strict anhydrous conditions |

| Over-oxidized ketone | Excess PCC | Stoichiometric oxidant use |

| Polymerized oxathiolane | High-temperature cyclization | Maintain T < 0°C during condensation |

Emerging Methodologies

Flow Chemistry Approaches

A 2024 Journal of Organic Chemistry study demonstrates continuous-flow synthesis:

Photocatalytic Ring Closure

Preliminary work using eosin Y as a photocatalyst under blue LED light (450 nm) achieves 70% yield in 1 hour, though scalability remains unproven.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Stereocontrol | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 65–78 | 95–98 | Moderate | Industrial |

| Ozonolysis | 70–75 | 90–92 | Low | Pilot scale |

| Enzymatic resolution | 40–50 | >99 | High | Lab scale |

| Flow chemistry | 82 | 97 | High | Emerging |

Q & A

Basic: How can the structure of 2-Benzoyloxymethyl-3-oxo-1,3-oxathiolane be confirmed using crystallographic methods?

Answer:

X-ray crystallography remains the gold standard for structural confirmation. Use SHELX programs (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution) to analyze diffraction data. Key steps include:

- Collect high-resolution data to resolve the oxathiolane ring conformation and benzoyloxy substituent orientation.

- Validate refinement with R-factors (<5% for high confidence) and check for residual electron density anomalies.

- Cross-validate with spectroscopic data (e.g., NMR for proton environments). SHELX’s robustness in handling small-molecule data ensures reliable results .

Advanced: What challenges arise in achieving enantiomeric purity during synthesis?

Answer:

The compound’s stereochemical instability (due to the oxathiolane ring’s labile sulfur atom) complicates enantiomeric control. Methodological strategies include:

- Chiral auxiliaries : Use enantiopure starting materials (e.g., chiral alcohols) to direct ring closure.

- Kinetic resolution : Employ asymmetric catalysis (e.g., organocatalysts) to favor one enantiomer.

- Chromatography : Optimize chiral stationary phases (CSPs) for HPLC separation, as described in oxathiolane-related patents . Post-synthesis, monitor purity via polarimetry or chiral HPLC.

Advanced: How does the benzo-1,3-oxathiolane ring system influence biological activity in chemical defense mechanisms?

Answer:

The oxathiolane ring’s electronic and steric properties enhance bioactivity by:

- Electrophilic reactivity : The sulfur atom facilitates nucleophilic attack, deterring predators (e.g., ants in springtail defense systems).

- Lipid solubility : The benzoyloxy group increases membrane permeability. Validate via DFT calculations to map electrostatic potential surfaces and molecular docking studies .

Basic: What safety protocols are recommended for laboratory handling?

Answer:

- PPE : Wear nitrile gloves, chemical goggles, and lab coats to avoid skin/eye contact (≥15-minute rinsing if exposed) .

- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates.

- Storage : Keep in sealed, dry containers away from ignition sources. No acute toxicity data exist, so assume precautionary measures .

Basic: How can solubility data inform solvent selection for experimental setups?

Answer:

Refer to solubility databases (e.g., Handbook of Aqueous Solubility Data) for polar aprotic solvents like DMSO or THF. For example:

- 3.455E-01 g/L solubility of structurally similar oxathiolanes in RT water suggests limited aqueous utility.

- Prefer dichloromethane or acetone for reactions requiring high solubility .

Advanced: What analytical techniques resolve contradictions in reactivity data across studies?

Answer:

- Kinetic profiling : Use stopped-flow NMR to track intermediate formation rates.

- Isotopic labeling : Incorporate ²H or ¹³C at the oxathiolane sulfur to trace reaction pathways.

- Computational validation : Compare experimental activation energies with DFT-calculated transition states .

Advanced: How can DFT calculations assist in predicting biological target interactions?

Answer:

- Electrostatic potential maps : Identify nucleophilic/electrophilic regions for target binding.

- Molecular dynamics (MD) : Simulate interactions with enzyme active sites (e.g., cytochrome P450 for metabolic studies).

- Validate with SPR (surface plasmon resonance) binding assays .

Advanced: What considerations are critical for assessing environmental persistence?

Answer:

- Hydrolysis studies : Test stability at pH 2–12 to simulate natural degradation.

- Soil mobility assays : Use OECD Guideline 121 (column leaching) to evaluate adsorption coefficients.

- Microbial degradation : Incubate with soil microbiota and track via LC-MS. No ecological data exists, so baseline protocols are essential .

Advanced: How to optimize purification for high enantiomeric purity?

Answer:

- Recrystallization : Use solvent systems like ethyl acetate/hexane (3:1) to exploit differential solubility.

- Crystallization additives : Chiral amines (e.g., sparteine) can template enantiopure crystal growth.

- Continuous chromatography : Simulated moving bed (SMB) systems improve yield (>99% purity) .

Advanced: What strategies mitigate stereochemical instability during storage?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.